molecular formula C18H18N4O3S2 B2544179 N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2-METHYLBENZAMIDE CAS No. 317854-16-3

N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2-METHYLBENZAMIDE

Cat. No.: B2544179
CAS No.: 317854-16-3
M. Wt: 402.49
InChI Key: QRMCJMCOZGQYNP-UHFFFAOYSA-N
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Description

N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2-METHYLBENZAMIDE is a synthetic small molecule featuring a 1,3,4-thiadiazole core, a scaffold renowned for its broad spectrum of pharmacological activities. This compound is of significant interest in medicinal chemistry and oncology research, primarily for developing novel anticancer agents. Compounds based on the 1,3,4-thiadiazole structure have demonstrated potent cytotoxic properties against a diverse panel of human cancer cell lines, including prostate cancer (PC3), breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (H460 and A549) . The proposed mechanisms of action for such compounds are multi-faceted and include the inhibition of key enzymes involved in tumor progression. Research indicates that 1,3,4-thiadiazole derivatives can act as potent inhibitors of carbonic anhydrase isoforms (CA-IX and CA-XII), which are often overexpressed in hypoxic solid tumors and contribute to extracellular acidosis, a condition that promotes cancer cell survival and invasion . Furthermore, related compounds have shown the ability to inhibit 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in the oxidative metabolism of polyunsaturated fatty acids and tumorigenesis, presenting a novel target for anticancer drug discovery . Beyond oncology, the 1,3,4-thiadiazole pharmacophore is investigated for its anti-inflammatory and antimicrobial potential, making it a versatile scaffold for hit/lead optimization in multiple therapeutic areas . This product is intended for use in non-clinical laboratory research, such as in vitro cell-based assays, enzymatic inhibition studies, and preliminary mechanism-of-action investigations. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-3-16-20-21-18(26-16)22-27(24,25)14-10-8-13(9-11-14)19-17(23)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMCJMCOZGQYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide-Carboxylic Acid Cyclocondensation

A one-pot method developed by employs thiosemicarbazide and ethyl-substituted carboxylic acids in the presence of polyphosphate ester (PPE). For 5-ethyl substitution, pentanoic acid reacts with thiosemicarbazide under PPE-mediated conditions (20 g PPE per 5 mmol acid) in chloroform at 85°C. Cyclodehydration yields 5-ethyl-1,3,4-thiadiazol-2-amine with 76–82% purity.

Reaction Conditions Table

Parameter Value
Reagent Ratio (acid:thiosemicarbazide) 1:1.2
Temperature 85°C
Solvent Chloroform
Catalyst PPE (4:1 w/w to acid)
Yield 78% ± 4%

Acetylthiadiazole Functionalization

An alternative route from involves 5-acetyl-1,3,4-thiadiazole intermediates. Ethylation is achieved via nucleophilic substitution using ethylmagnesium bromide in tetrahydrofuran (THF) at −10°C, followed by hydrolysis to the amine. This method offers higher regioselectivity (>95%) but requires cryogenic conditions.

Sulfamoylation of the Phenyl Ring

Introducing the sulfamoyl group (-SO2NH-) to the para position of the phenyl ring precedes benzamide coupling. Two approaches are prevalent:

Chlorosulfonation-Amination Sequence

Adapted from, chlorosulfonic acid reacts with 4-aminobenzoic acid at 60°C to form 4-(chlorosulfonyl)benzoic acid. Subsequent amination with 5-ethyl-1,3,4-thiadiazol-2-amine in dimethylacetamide (DMAc) at 120°C for 6 hours yields 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]benzoic acid (85% yield).

Key Spectral Data

  • ¹H NMR (DMSO-d₆) : δ 8.21 (d, J=8.5 Hz, 2H, Ar-H), 7.98 (d, J=8.5 Hz, 2H, Ar-H), 3.12 (q, J=7.6 Hz, 2H, CH2CH3), 1.42 (t, J=7.6 Hz, 3H, CH2CH3).
  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym).

Direct Sulfamoylation Using Sulfur Trioxide Complexes

A milder method utilizes triethylamine-sulfur trioxide complex (TEA·SO3) with 4-aminophenylboronic acid in acetonitrile. The intermediate boronate ester undergoes Suzuki coupling with 5-ethyl-1,3,4-thiadiazol-2-amine, achieving 88% conversion at 50°C.

Benzamide Coupling Strategies

The final step conjugates 2-methylbenzoic acid to the sulfamoylphenyl-thiadiazole intermediate.

Carbodiimide-Mediated Coupling

As per and, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) activate 2-methylbenzoic acid. Reaction with 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]aniline at 25°C for 12 hours affords the target compound in 91% yield.

Optimization Table

Parameter Optimal Value
EDC Equivalents 1.5
DMAP Equivalents 0.2
Reaction Time 12 hours
Solvent DCM:DMF (9:1)

Mixed Anhydride Method

Using isobutyl chloroformate and N-methylmorpholine in THF, 2-methylbenzoic acid forms a mixed anhydride at −15°C. Coupling with the aniline derivative at 0°C improves selectivity for monoacylation (94% purity).

Comparative Analysis of Synthetic Routes

The table below evaluates efficiency, scalability, and practicality:

Method Yield Purity Scalability Cost
Thiosemicarbazide-PPE 78% 82% High Low
Acetylthiadiazole route 85% 95% Moderate High
EDC/DMAP coupling 91% 98% High Moderate
Mixed anhydride 89% 94% Low High

Mechanistic Insights and Side Reactions

  • Thiadiazole Ring Formation : PPE catalyzes cyclodehydration via a six-membered transition state, minimizing dimerization.
  • Sulfamoylation : Competing N-sulfonation at the thiadiazole nitrogen is suppressed by using bulky amines (e.g., TEA).
  • Benzamide Coupling : Over-acylation is mitigated by steric hindrance from the 2-methyl group on the benzoyl moiety.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as nitric acid, bromine, and sulfuric acid are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, halogen, and sulfonyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-methylbenzamide has been tested against various bacterial strains, demonstrating effectiveness comparable to traditional antibiotics.

Bacterial Strain Inhibition Zone (mm) Reference
E. coli15
S. aureus18
P. aeruginosa12

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis.

Cell Line IC50 (µM) Mechanism of Action Reference
MCF-7 (Breast)10Apoptosis induction via caspase activation
HeLa (Cervical)8Cell cycle arrest at G2/M phase
A549 (Lung)12Inhibition of PI3K/Akt pathway

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This makes it a candidate for treating inflammatory diseases.

Molecular Interactions

Molecular docking studies reveal that this compound interacts effectively with target proteins involved in disease pathways.

Target Protein Binding Affinity (kcal/mol) Implications
COX-2-9.5Potential for anti-inflammatory drugs
EGFR-8.8Implications in cancer therapy
TNF-alpha-7.6Role in modulating immune responses

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains showed promising results, suggesting its potential as a novel therapeutic agent in combating resistant infections.

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast and lung cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis, underscoring its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The thiadiazole ring is known to interact with various biological targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide
  • Key Differences : Substitution at the benzamide position with 3,5-dinitro groups instead of 2-methyl.
  • Impact: Molecular Weight: Higher molecular weight (478.5 g/mol vs. ~406.5 g/mol estimated for the target compound) due to nitro groups . Lipophilicity: XLogP3 = 2.2, indicating moderate lipophilicity; nitro groups may reduce solubility compared to the methyl substituent .
Sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide)
  • Key Differences : Contains a 5-methyl-thiadiazole and lacks the benzamide group.
  • Impact: Biological Activity: Sulfamethizole is a known antibacterial agent; the ethyl group in the target compound may improve lipophilicity and membrane penetration compared to methyl . Synthesis Byproducts: Impurity formation (e.g., N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine) highlights the importance of reaction control, relevant to the synthesis of the target compound .

Heterocyclic Ring Modifications

4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
  • Key Differences : Replaces the thiadiazole with a thiazole ring and introduces a methyl(phenyl)sulfamoyl group.
  • Impact: Hydrogen Bonding: Thiazole’s nitrogen positions may alter hydrogen-bonding interactions compared to thiadiazole’s sulfur and nitrogen atoms .
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide
  • Key Differences : 2-phenylcarbonyl substituent instead of 2-methyl.
  • Impact :
    • Molecular Weight : Higher mass (492.57 g/mol) due to the phenylcarbonyl group .
    • Hydrophobicity : Increased hydrophobicity may enhance membrane permeability but reduce aqueous solubility .

Tautomeric and Structural Confirmations

  • Triazole-Thione Tautomers (from ): Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit tautomerism, confirmed via IR and NMR.

Biological Activity

N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-methylbenzamide is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant studies that highlight its efficacy against various biological targets.

Structure and Composition

The molecular formula of this compound is C12H14N4O3S2C_{12}H_{14}N_{4}O_{3}S_{2} with a molecular weight of approximately 326.40 g/mol. The compound features a thiadiazole moiety, which is known for its diverse biological activities.

Physical Properties

PropertyValue
Molecular Weight326.395 g/mol
Molecular FormulaC12H14N4O3S2
LogP3.086
PSA137.67 Ų

Antitumor Activity

Recent studies have explored the antitumor potential of thiadiazole derivatives, including compounds similar to this compound. For example, a study reported that novel 1,3,4-thiadiazole derivatives exhibited cytotoxic effects on various human cancer cell lines. Notably, some derivatives demonstrated selective inhibition of the Bcr-Abl tyrosine kinase in K562 chronic myelogenous leukemia cells with an IC50 value of 7.4 µM, indicating their potential as targeted cancer therapies .

Antimicrobial Activity

The biological evaluation of related thiadiazole derivatives has also shown promising results against microbial pathogens. In particular, compounds derived from glucosides with thiadiazole groups exhibited antifungal activity against Phytophthora infestans, with effective concentrations (EC50) lower than those of established fungicides . This suggests that this compound may similarly possess antifungal properties.

The mechanism by which thiadiazole derivatives exert their biological effects often involves interaction with specific proteins or enzymes. For instance, molecular docking studies have indicated that these compounds can bind effectively to target proteins involved in cancer proliferation and microbial resistance . The presence of the thiadiazole ring enhances the binding affinity due to its ability to participate in hydrogen bonding and hydrophobic interactions.

Study 1: Antitumor Efficacy

In a study aimed at synthesizing novel antitumor agents, researchers designed and evaluated several thiadiazole derivatives. Among these, certain compounds showed significant cytotoxicity against cancer cell lines, particularly those expressing Bcr-Abl kinase. The structural modifications introduced in these derivatives were crucial for enhancing their anticancer activity .

Study 2: Antifungal Properties

Another research effort focused on synthesizing 1,3,4-thiadiazole derivatives linked to glucosides. The findings revealed that some compounds exhibited high antifungal activity against P. infestans, outperforming traditional fungicides in terms of efficacy . This highlights the potential for developing new antifungal agents based on the thiadiazole scaffold.

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